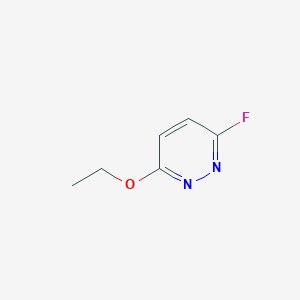
3-Ethoxy-6-fluoropyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethoxy-6-fluoropyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms The presence of an ethoxy group at the third position and a fluorine atom at the sixth position makes this compound unique
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-6-fluoropyridazine typically involves the reaction of 3,6-difluoropyridazine with ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution of the fluorine atom at the third position with an ethoxy group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the substitution reaction.
化学反应分析
Types of Reactions: 3-Ethoxy-6-fluoropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides, halides, and amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, which can have different biological and chemical properties depending on the substituents introduced.
科学研究应用
3-Ethoxy-6-fluoropyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 3-Ethoxy-6-fluoropyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, which play a role in various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
相似化合物的比较
3,6-Difluoropyridazine: Lacks the ethoxy group and has different chemical properties.
3-Ethoxy-4-fluoropyridazine: Similar structure but with the fluorine atom at the fourth position.
3-Ethoxy-6-chloropyridazine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 3-Ethoxy-6-fluoropyridazine is unique due to the specific positioning of the ethoxy and fluorine groups, which can influence its reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and bioavailability compared to its analogs .
生物活性
3-Ethoxy-6-fluoropyridazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
This compound has a pyridazine core with an ethoxy group at position 3 and a fluorine atom at position 6. This substitution pattern is significant for its biological activity, influencing both the compound's pharmacokinetics and pharmacodynamics.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antiviral and antimicrobial properties. The following sections detail specific findings from various studies.
Antiviral Activity
Recent studies have highlighted the compound's potential as an inhibitor of human dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines—a pathway often exploited by viruses.
- Mechanism of Action : The compound exhibits competitive inhibition of DHODH, leading to decreased viral replication. In vitro assays demonstrated that modifications in the compound's structure significantly affect its antiviral potency.
- Efficacy : In a study assessing various derivatives, this compound showed promising results with a pMIC50 (minimum inhibitory concentration) of 5.2, indicating moderate antiviral activity against measles virus .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against Gram-positive and Gram-negative bacteria.
- In vitro Studies : The compound displayed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that the ethoxy group enhances lipophilicity, improving membrane penetration and subsequent antibacterial efficacy .
Table 1: Antiviral Efficacy of this compound Derivatives
| Compound ID | Structure Modification | pMIC50 (nM) | Viral Target |
|---|---|---|---|
| 6a | No modification | <5 | Measles Virus |
| 6e | 3-Fluoro | 5.2 | Measles Virus |
| 6k | 3-Fluoro + 5-Bromo | 5.9 | Measles Virus |
| 6q | Cyclopropyl | 7.0 | Measles Virus |
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Case Studies
Several case studies have documented the effectiveness of this compound in clinical and laboratory settings:
- Study on Viral Inhibition : A laboratory study focused on the inhibition of measles virus replication demonstrated that compounds similar to this compound showed enhanced antiviral effects with specific structural modifications, suggesting a strong potential for drug development against viral infections .
- Antimicrobial Efficacy : Another study evaluated the compound's efficacy against various bacterial strains, finding it particularly effective against resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .
属性
分子式 |
C6H7FN2O |
|---|---|
分子量 |
142.13 g/mol |
IUPAC 名称 |
3-ethoxy-6-fluoropyridazine |
InChI |
InChI=1S/C6H7FN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3 |
InChI 键 |
XQWLXHYFARMCJS-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=NN=C(C=C1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















